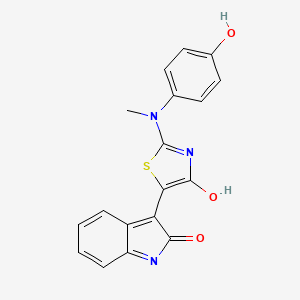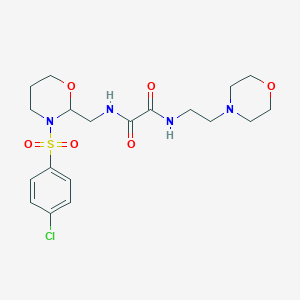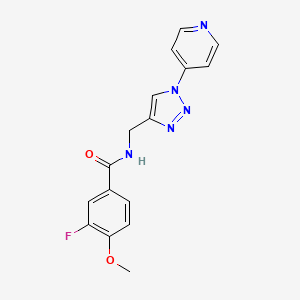
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The functional groups present in the molecule suggest its potential reactivity and interaction with biological targets, making it a candidate for various research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. Here’s a general outline of a possible synthetic route:
Formation of the Triazole Ring: : A 1,2,3-triazole ring can be synthesized via a "click" reaction, where an azide reacts with an alkyne in the presence of a copper catalyst under mild conditions.
Attachment of the Pyridine Group: : The pyridin-4-yl group can be introduced to the triazole moiety through nucleophilic substitution reactions, possibly using a halogenated pyridine derivative.
Formation of the Benzamide Core: : The 3-fluoro-4-methoxybenzamide can be synthesized by amidation of the corresponding carboxylic acid with an amine.
Final Assembly: : The intermediate compounds are then coupled together under suitable conditions to form the final product, this compound.
Industrial Production Methods
The industrial production of this compound would involve scaling up the laboratory synthetic routes, ensuring that the process is cost-effective, efficient, and environmentally friendly. Common techniques such as continuous flow synthesis and automated reactors may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the fluoro and triazole groups, potentially converting them to their corresponding amine or hydroxyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, or H2O2 in the presence of an acid or base.
Reduction: : H2/Pd-C, LiAlH4, or NaBH4 under appropriate conditions.
Substitution: : Halogenating agents like NBS (N-Bromosuccinimide), alkylating agents, and various nucleophiles and electrophiles.
Major Products Formed
The products depend on the type of reaction:
Oxidation: : Aldehyde and carboxylic acid derivatives.
Reduction: : Amine and hydroxyl derivatives.
Substitution: : Various functionalized aromatic compounds.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has diverse applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, as a reagent in organic reactions, and in catalysis studies.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of new materials, coatings, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: : The compound could be involved in signaling pathways, metabolic pathways, or gene expression regulation, depending on its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
3-Fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methyl)benzamide
4-Fluoro-3-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to its specific molecular configuration, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness can be attributed to the position of the fluoro and methoxy groups on the benzamide ring and the specific triazole and pyridine substitutions, which may influence its interaction with molecular targets and its overall chemical properties.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-15-3-2-11(8-14(15)17)16(23)19-9-12-10-22(21-20-12)13-4-6-18-7-5-13/h2-8,10H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGMGYPWHAQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)
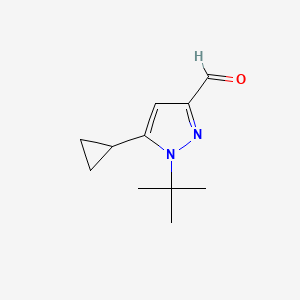
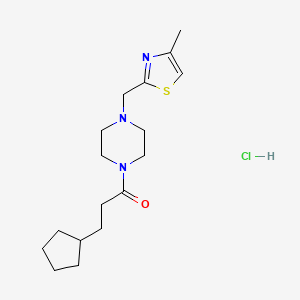
![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)
![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

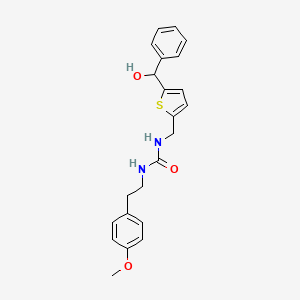
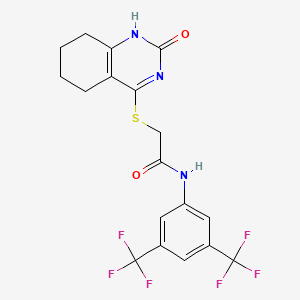
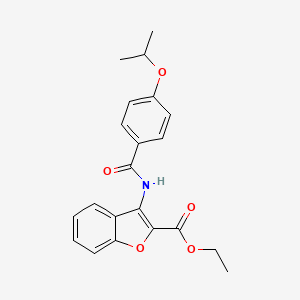
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)
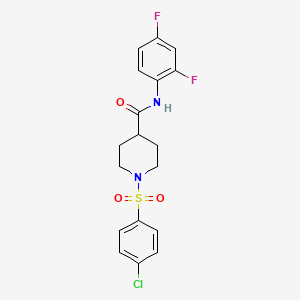
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2945473.png)
